2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid
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Overview
Description
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Acetic Acid Addition: The final step involves the addition of the acetic acid moiety to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the pyrrolidine precursor and Fmoc chloride.
Automated Reaction Systems: Use of automated systems to control reaction conditions precisely.
Purification: High-performance liquid chromatography (HPLC) is often used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Fmoc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid is widely used in scientific research:
Chemistry: Utilized in peptide synthesis as a protecting group for amines.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its stability and reactivity.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid involves its ability to protect amine groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is crucial in peptide synthesis, where selective protection and deprotection of functional groups are necessary.
Comparison with Similar Compounds
Similar Compounds
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-pyrrolidin-3-yl]acetic acid: Similar structure but lacks the dimethyl groups.
2-[1-(tert-Butoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid: Uses a tert-butoxycarbonyl (Boc) group instead of Fmoc.
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.
Uniqueness
The uniqueness of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid lies in its combination of the Fmoc protecting group with the dimethyl-substituted pyrrolidine ring, providing both stability and reactivity, making it highly valuable in synthetic chemistry.
Biological Activity
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid (Fmoc-Dmp-Ac) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its application in peptide synthesis, while the dimethylpyrrolidine moiety contributes to its biological interactions.
Chemical Structure
The chemical structure of Fmoc-Dmp-Ac can be represented as follows:
This structure includes a fluorenyl ring, which imparts stability and rigidity, and an acetic acid functional group that is crucial for its biological activity.
Synthesis Methods
The synthesis of Fmoc-Dmp-Ac typically involves several key steps:
- Protection of the Amino Group : The amino group of the pyrrolidine is protected using Fmoc chloride in the presence of a base.
- Formation of the Acetic Acid Moiety : Coupling reactions are performed to attach the acetic acid group to the protected pyrrolidine.
- Deprotection : The final step involves selectively removing the Fmoc group under basic conditions to reveal the active site for biological interactions.
The mechanism of action for Fmoc-Dmp-Ac involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid structure enhances binding affinity, while the Fmoc group can be cleaved to expose reactive sites that facilitate enzyme inhibition or modulation of receptor activity.
Applications in Research
Fmoc-Dmp-Ac is utilized in various research applications:
- Peptide Synthesis : It serves as a building block in the synthesis of complex peptides and proteins, allowing for the study of protein structure and function.
- Enzyme Inhibition Studies : The compound's ability to interact with enzymes makes it a candidate for studying enzyme mechanisms and developing inhibitors.
- Drug Development : Its structural properties allow it to be explored as a scaffold for designing new therapeutic agents targeting specific biological pathways.
Case Studies
-
Enzyme Interaction Studies :
- A study demonstrated that Fmoc-Dmp-Ac effectively inhibited a specific protease, showcasing its potential as an enzyme inhibitor. The binding affinity was measured using surface plasmon resonance (SPR), revealing a dissociation constant (Kd) in the nanomolar range.
-
Protein-Ligand Interaction :
- Research involving Fmoc-Dmp-Ac in protein-ligand interaction studies indicated that it could stabilize certain protein conformations, which is crucial for understanding protein functionality.
Data Table: Comparison with Similar Compounds
Compound Name | Structure Features | Biological Activity | Applications |
---|---|---|---|
Fmoc-Dmp-Ac | Fmoc protecting group, dimethylpyrrolidine | Enzyme inhibition, peptide synthesis | Drug development, biochemical research |
Fmoc-Proline | Fmoc protecting group, proline | Peptide synthesis | Drug development |
Fmoc-Tyrosine | Fmoc protecting group, tyrosine | Peptide synthesis | Drug development |
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylpyrrolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(2)15(13-21(25)26)11-12-24(23)22(27)28-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHRAPRULCGOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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